molecular formula C16H20O3 B1628307 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one CAS No. 850350-12-8

1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one

Cat. No. B1628307
CAS RN: 850350-12-8
M. Wt: 260.33 g/mol
InChI Key: ADVKYKHXRPGKDA-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one, also known as coumarin-6, is a synthetic organic compound that belongs to the class of coumarins. Coumarin-6 has gained significant attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one is based on its ability to absorb and emit light. Coumarin-6 absorbs light in the ultraviolet and blue regions of the spectrum and emits light in the green region of the spectrum. Coumarin-6 can transfer energy to nearby molecules through fluorescence resonance energy transfer (FRET), which can be used to measure the proximity and interaction between molecules. Coumarin-6 can also generate reactive oxygen species when exposed to light, which can be used to kill cancer cells in photodynamic therapy.
Biochemical and Physiological Effects
Coumarin-6 has been shown to have low toxicity and good biocompatibility in vitro and in vivo. Coumarin-6 can be taken up by cells and tissues and can be used to label and track biological molecules and structures. Coumarin-6 has also been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. However, the exact biochemical and physiological effects of 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one are still under investigation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one in lab experiments include its high fluorescence quantum yield, its low toxicity and good biocompatibility, and its potential applications in biomedical research. The limitations of using 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one in lab experiments include its sensitivity to pH and solvent polarity, its potential photobleaching and phototoxicity, and its potential interference with biological processes.

Future Directions

There are several future directions for the research and development of 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one. One direction is to optimize the synthesis method and improve the purity and yield of 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one. Another direction is to investigate the biochemical and physiological effects of 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one in more detail and explore its potential applications in disease diagnosis and treatment. Yet another direction is to develop new 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one derivatives with improved properties and functionalities, such as red-shifted fluorescence, higher photostability, and targeted delivery. Overall, 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one is a promising compound with great potential for biomedical research and applications.

Scientific Research Applications

Coumarin-6 has been widely used in biomedical research due to its fluorescent properties. Coumarin-6 can be used as a fluorescent probe to label and track biological molecules, such as proteins, nucleic acids, and lipids. Coumarin-6 can also be used as a fluorescent dye to visualize biological structures, such as cells and tissues. In addition, 1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one can be used as a photosensitizer in photodynamic therapy, which is a cancer treatment that uses light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.

properties

IUPAC Name

1-(6-methoxy-2H-chromen-3-yl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-3-4-5-6-15(17)13-9-12-10-14(18-2)7-8-16(12)19-11-13/h7-10H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVKYKHXRPGKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC2=C(C=CC(=C2)OC)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590166
Record name 1-(6-Methoxy-2H-1-benzopyran-3-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxy-2H-chromen-3-yl)-hexan-1-one

CAS RN

850350-12-8
Record name 1-(6-Methoxy-2H-1-benzopyran-3-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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